

Technical Support Center: Expression and Purification of Recombinant Vigilin

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Compound of Interest

Compound Name: *vigilin*

Cat. No.: *B1175920*

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Welcome to the technical support center for the expression and purification of recombinant **vigilin**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in expressing full-length recombinant **vigilin** in *E. coli*?

A1: Expressing full-length **vigilin**, a large, multi-domain protein of approximately 150 kDa, in *E. coli* presents several challenges:

- **Low Expression Levels:** Due to its large size and potential for codon bias when expressing a human protein in a prokaryotic system, obtaining high yields of recombinant **vigilin** can be difficult.
- **Inclusion Body Formation:** High-level expression of large, complex proteins often leads to misfolding and aggregation, resulting in the formation of insoluble inclusion bodies.^{[1][2][3]} Factors such as high induction temperatures and high inducer concentrations can exacerbate this issue.^{[3][4]}
- **Poor Solubility:** Even if expressed in a soluble form, **vigilin**'s multi-domain nature can lead to instability and a propensity to aggregate in solution.

- Proteolytic Degradation: The long polypeptide chain of large proteins like **vigilin** is susceptible to degradation by host cell proteases.[\[5\]](#)

Q2: Which expression tag is recommended for **vigilin** purification?

A2: A Glutathione S-transferase (GST) tag is a suitable choice for **vigilin**. The large size of the GST tag (approximately 26 kDa) can enhance the solubility and stability of the fusion protein.[\[6\]](#) Additionally, it allows for a straightforward affinity purification step using glutathione-based resins.[\[7\]](#)

Q3: My GST-tagged **vigilin** is found in inclusion bodies. What can I do?

A3: If your recombinant **vigilin** is expressed as inclusion bodies, you have two main strategies:

- Optimize Expression for Soluble Protein:
 - Lower Induction Temperature: Reduce the induction temperature to 16-25°C and express for a longer period (e.g., overnight).[\[5\]](#)[\[8\]](#) This slows down protein synthesis, allowing more time for proper folding.
 - Reduce IPTG Concentration: Titrate the Isopropyl β-D-1-thiogalactopyranoside (IPTG) concentration, trying a range from 0.1 mM to 1 mM, to find the optimal level that balances expression and solubility.[\[9\]](#)[\[10\]](#)
 - Use a Different E. coli Strain: Strains like BL21(DE3)pLysS or Rosetta(DE3) can help by providing tRNAs for rare codons and reducing basal expression.
 - Codon Optimization: Synthesizing the **vigilin** gene with codons optimized for E. coli can significantly improve expression and solubility.[\[11\]](#)[\[12\]](#)
- Refolding from Inclusion Bodies:
 - Isolate and wash the inclusion bodies to remove contaminating proteins.
 - Solubilize the inclusion bodies using strong denaturants like 8M urea or 6M guanidine hydrochloride.

- Refold the protein by gradually removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer.^{[13][14][15]} This process often requires empirical optimization of buffer conditions.

Q4: I have very low yields of purified **vigilin**. How can I improve this?

A4: Low yields can be addressed by systematically evaluating each step of your workflow:

- Confirm Expression: Before purification, confirm that the protein is being expressed by running a small sample of the cell lysate on an SDS-PAGE gel and performing a Western blot with an anti-GST or anti-**vigilin** antibody.
- Optimize Lysis: Ensure complete cell lysis to release the recombinant protein. Sonication or high-pressure homogenization are common methods. The addition of lysozyme and DNase can improve lysis efficiency.
- Optimize Affinity Chromatography:
 - Flow Rate: Use a slow flow rate during sample application to the glutathione resin to maximize binding, as the kinetics can be slow for large proteins.
 - Binding Capacity: Do not overload the column. Ensure you are using an adequate amount of resin for your expected protein yield.
 - Wash Steps: Use a sufficient volume of wash buffer to remove non-specifically bound proteins.
- Prevent Degradation: Add a cocktail of protease inhibitors to your lysis and purification buffers.

Troubleshooting Guides

Expression Troubleshooting

| Problem | Possible Cause | Recommended Solution |
|---|--|---|
| No or very low expression of recombinant vigilin. | Codon bias for human vigilin in E. coli. | Synthesize a codon-optimized gene for vigilin. Use an E. coli strain that supplies tRNAs for rare codons (e.g., Rosetta). [11][12] |
| mRNA instability or secondary structures. | Optimize the 5' untranslated region of the mRNA to minimize secondary structures. | |
| Protein is toxic to the host cells. | Use a tightly regulated promoter system (e.g., pBAD) or an E. coli strain with tighter control over basal expression (e.g., BL21-AI, BL21(DE3)pLysS).[8] | |
| Vigilin is expressed but is insoluble (in inclusion bodies). | Expression rate is too high, leading to misfolding. | Lower the induction temperature (16-25°C) and IPTG concentration (0.1-0.5 mM).[5][10] |
| Intrinsic properties of full-length vigilin. | Co-express with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding. | |
| Disulfide bonds are not forming correctly in the reducing environment of the E. coli cytoplasm. | Express the protein in an E. coli strain engineered to facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle). | |

Purification Troubleshooting

| Problem | Possible Cause | Recommended Solution |
|--|--|--|
| GST-vigilin does not bind to the glutathione resin. | GST tag is not accessible. | Purify under denaturing conditions to expose the tag, followed by on-column refolding. |
| Flow rate during sample loading is too high. | Decrease the flow rate to allow for sufficient interaction time between the GST-tag and the resin. | |
| Incorrect buffer composition. | Ensure the pH of your binding buffer is between 7.0 and 8.0 and that it does not contain components that interfere with binding. | |
| Low recovery of vigilin after elution. | Inefficient elution. | Increase the concentration of reduced glutathione in the elution buffer (e.g., up to 20-50 mM). Perform multiple, smaller volume elutions. |
| Protein has precipitated on the column. | Try adding stabilizing agents to the buffers, such as 10% glycerol or non-detergent sulfobetaines. | |
| Purified vigilin is not stable and aggregates over time. | Suboptimal buffer conditions. | Perform a buffer screen to identify the optimal pH, salt concentration, and additives (e.g., glycerol, L-arginine) for vigilin stability. |
| Presence of proteases. | Add protease inhibitors to the final purified protein sample. | |
| Repeated freeze-thaw cycles. | Aliquot the purified protein into single-use volumes and store at -80°C. | |

Inefficient on-column cleavage of the GST tag.

Inaccessible cleavage site.

Perform the cleavage reaction for a longer duration or at a slightly higher temperature (if the protein is stable). Consider adding a flexible linker between the GST tag and vigilin in your expression construct.

Inactive protease.

Ensure the protease is stored correctly and use a fresh batch. Confirm its activity with a control substrate.

Quantitative Data Summary

The following tables provide estimated values for expression and purification of GST-tagged recombinant **vigilin** based on typical yields for large proteins expressed in E. coli. Actual results can vary significantly depending on the specific experimental conditions.

Table 1: Optimization of **Vigilin** Expression Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
|-----------------------------------|------------------------|-----------------------------------|--------------------------------|--|
| Temperature | 37°C | 25°C | 18°C | Lower temperatures may increase the proportion of soluble protein. |
| IPTG Concentration | 1.0 mM | 0.5 mM | 0.1 mM | Lower concentrations can reduce the rate of protein synthesis, potentially improving folding. [9] [10] |
| Induction Time | 4 hours | 8 hours | 16 hours (overnight) | Longer induction times at lower temperatures are often necessary. |
| Estimated Yield (mg/L of culture) | 1-5 (mostly insoluble) | 5-10 (increased soluble fraction) | 2-8 (highest soluble fraction) | Yields are highly dependent on the protein's properties. |

Table 2: GST-**Vigilin** Purification Efficiency

| Purification Step | Total Protein (mg) | GST-Vigilin (mg) | Purity (%) |
|-------------------------------------|--------------------|------------------|------------|
| Crude Lysate | 500 | 10 | 2 |
| Glutathione Affinity Chromatography | 15 | 8 | >90 |
| Size Exclusion Chromatography | 6 | 5 | >95 |

Experimental Protocols

Protocol 1: Expression of GST-Tagged Vigilin in *E. coli*

- Transformation: Transform a codon-optimized pGEX vector containing the human **vigilin** gene into *E. coli* BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM.[\[16\]](#)
- Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of GST-Tagged Vigilin

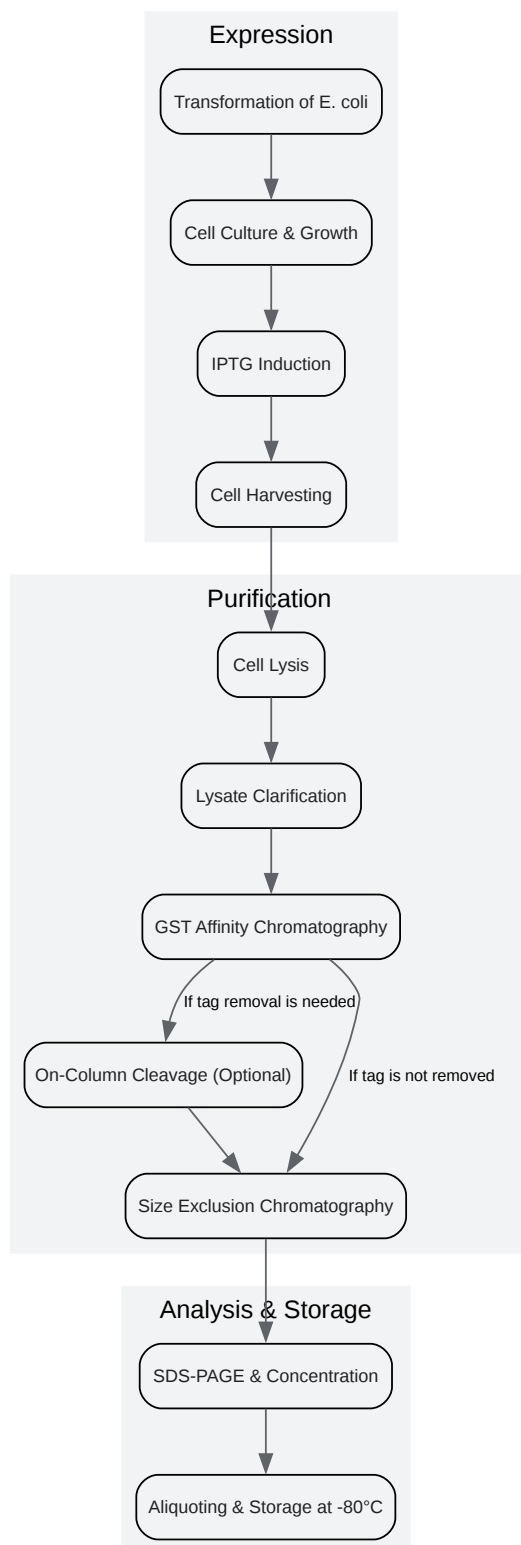
- Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein. Collect the supernatant.
- Affinity Chromatography:
 - Equilibrate a glutathione-sepharose column with lysis buffer without Triton X-100.
 - Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5 mL/min).
 - Wash the column with 10-15 column volumes of wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

- Elute the GST-**vigilin** with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 20 mM reduced glutathione). Collect fractions.
- On-Column Cleavage (Optional):
 - After the wash step, equilibrate the column with cleavage buffer (e.g., PreScission Protease buffer: 50 mM Tris-HCl pH 7.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
 - Add PreScission Protease to the column and incubate at 4°C for 4-16 hours.
 - Elute the cleaved, untagged **vigilin** with cleavage buffer. The GST tag and the protease (which is also GST-tagged) will remain bound to the resin.[\[17\]](#)[\[18\]](#)
- Size Exclusion Chromatography (Polishing Step):
 - Concentrate the eluted fractions containing **vigilin**.
 - Load the concentrated protein onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT).
 - Collect fractions corresponding to the monomeric **vigilin** peak (around 150 kDa).
- Analysis and Storage: Analyze the purity of the final protein by SDS-PAGE. Determine the concentration using a spectrophotometer (A280) or a Bradford assay. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

Experimental Workflow for Recombinant Vigilin Production

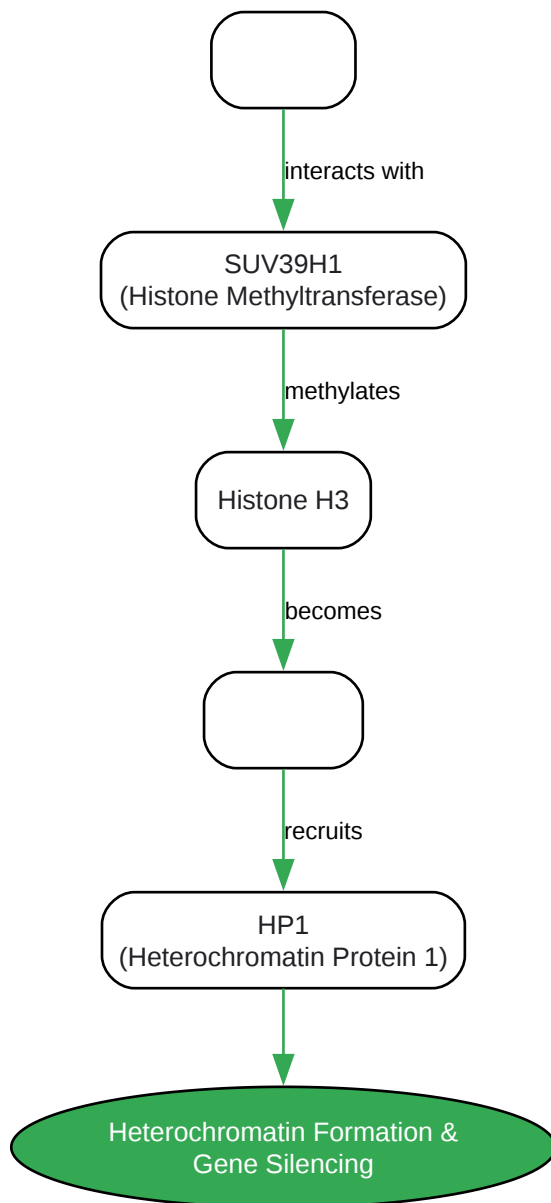
Workflow for Recombinant Vigilin Expression and Purification

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Caption: Overview of the recombinant **vigilin** production workflow.

Vigilin's Role in Heterochromatin Formation

Vigilin's Role in Heterochromatin Maintenance

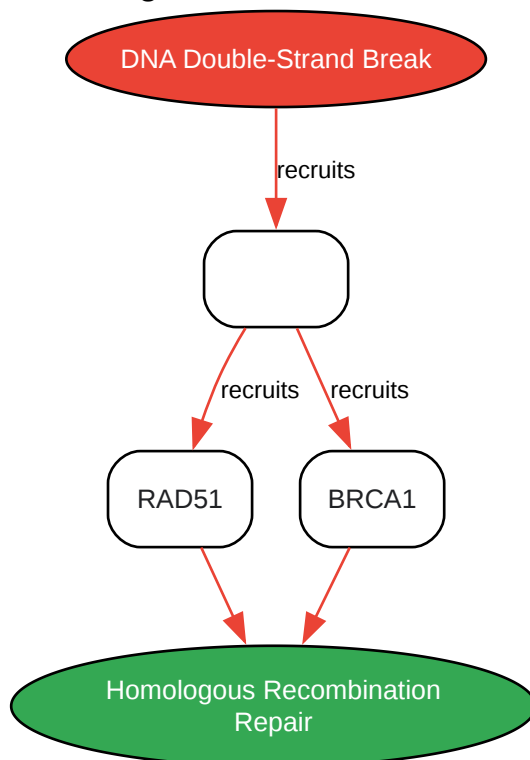


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Caption: **Vigilin's** interaction with SUV39H1 promotes H3K9 methylation.

Vigilin's Involvement in DNA Double-Strand Break Repair

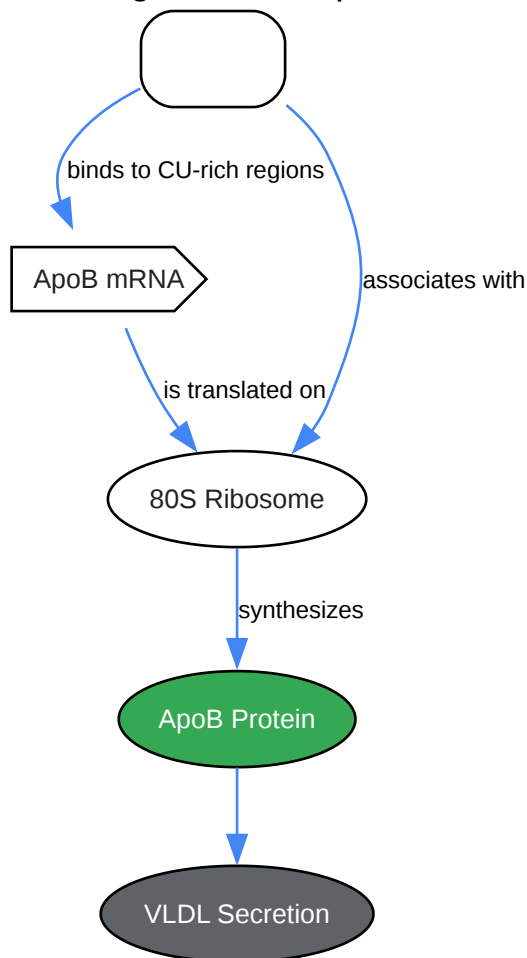
Vigilin in Homologous Recombination DNA Repair

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Caption: **Vigilin** facilitates the recruitment of key DNA repair proteins.

Vigilin's Regulation of Apolipoprotein B (ApoB) mRNA Translation

Translational Regulation of ApoB mRNA by Vigilin



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Caption: **Vigilin's** role in modulating the translation of ApoB mRNA.

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